molecular formula C8H16ClNO2 B13585598 Methyl2-amino-4-cyclopropylbutanoatehydrochloride

Methyl2-amino-4-cyclopropylbutanoatehydrochloride

Cat. No.: B13585598
M. Wt: 193.67 g/mol
InChI Key: SIBZTYSYEQZGOH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclopropylbutanoate hydrochloride is a hydrochloride salt of a methylated amino acid ester featuring a cyclopropyl group in its side chain. The compound combines a cyclopropane ring—a strained three-membered cyclic hydrocarbon—with an esterified carboxylic acid and a primary amine group, which is protonated as a hydrochloride salt to enhance solubility and stability. This structural motif is significant in medicinal chemistry, where cyclopropane rings are often employed to modulate conformational rigidity, bioavailability, and target binding .

The synthesis of such compounds typically involves cyclopropanation strategies and subsequent functionalization. For example, analogous compounds like Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 87 in EP 4 374 877 A2) are synthesized via nucleophilic substitution or ring-opening reactions, yielding hydrochloride salts with high purity (e.g., 80% yield in the cited patent) .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-amino-4-cyclopropylbutanoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

SIBZTYSYEQZGOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1CC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-4-cyclopropylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Esterification: The butanoate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-4-cyclopropylbutanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl2-amino-4-cyclopropylbutanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-4-cyclopropylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in ring size (cyclopropyl vs. cyclobutyl/cyclopentyl) and substituent positioning. Below is a comparative analysis:

Compound Name Ring Size Substituent Position Molecular Weight (g/mol) Solubility (HCl Salt) Key NMR Shifts (DMSO-<i>d</i>6)
Methyl 2-amino-4-cyclopropylbutanoate HCl 3-member Side chain ~207.7* High (aqueous) δ 2.05–1.99 (cyclopropane CH2)†
Methyl 1-(methylamino)cyclobutanecarboxylate HCl 4-member Directly on amine ~193.7 Moderate δ 2.56–2.31 (cyclobutane CH2)
Methyl 1-(methylamino)cyclopentanecarboxylate HCl 5-member Directly on amine ~207.7 Moderate δ 2.29 (cyclopentane CH2)‡

*Estimated based on structural formula.
†Inferred from cyclopropane ring strain; exact shifts require experimental validation.
‡Predicted from larger ring systems with reduced strain.

Key Observations :

  • Solubility : All compounds exhibit improved aqueous solubility due to the hydrochloride salt. However, side-chain cyclopropane placement may reduce steric hindrance, favoring better solubility than cyclobutane analogs .
  • NMR Signatures : Cyclopropane protons typically resonate upfield (δ 1.0–2.0) due to ring strain, whereas cyclobutane/cyclopentane protons appear at δ 2.0–3.0. The target compound’s side-chain cyclopropane may show distinct splitting patterns compared to cyclic amines .

Pharmacological Implications

  • Target Binding : Cyclopropane’s rigidity may enhance binding to flat hydrophobic pockets (e.g., enzyme active sites), whereas larger rings offer conformational flexibility for dynamic targets.
  • Metabolic Stability : The methyl ester group in all analogs may act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid. Cyclopropane’s stability could prolong half-life compared to strained cyclobutane systems.

Biological Activity

Methyl 2-amino-4-cyclopropylbutanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of Methyl 2-amino-4-cyclopropylbutanoate hydrochloride typically involves the reaction of cyclopropyl derivatives with amino acids or their esters. The process can yield various derivatives that may enhance biological activity. For instance, the synthesis pathway may include the use of N-Boc protected amino acids followed by deprotection to yield the final hydrochloride salt form .

Pharmacological Properties

Methyl 2-amino-4-cyclopropylbutanoate hydrochloride has been evaluated for several pharmacological properties:

  • Inhibition of Platelet Aggregation : Studies indicate that some derivatives of this compound exhibit potent inhibition of platelet aggregation, potentially more effective than established drugs like clopidogrel. This suggests a promising application in cardiovascular therapies .
  • Antiviral Activity : In vitro studies have shown that certain analogs possess antiviral properties, specifically against HIV. The effectiveness is usually measured by the compound's EC50 (the concentration required to inhibit viral replication by 50%) and CC50 (the concentration that causes cytotoxicity) .

Study on Antiviral Efficacy

A notable study evaluated the antiviral activity of various synthesized compounds similar to Methyl 2-amino-4-cyclopropylbutanoate hydrochloride. The results demonstrated significant antiviral effects with an EC50 value as low as 3.1 nM for one of the compounds tested, indicating high potency against HIV .

Cardiovascular Applications

Another research effort focused on the cardiovascular implications of this compound. It was found that specific derivatives could effectively inhibit platelet aggregation, which is crucial in preventing thrombus formation. The study highlighted that these compounds could serve as alternatives to existing antiplatelet medications .

Table 1: Biological Activity Summary of Methyl 2-amino-4-cyclopropylbutanoate Hydrochloride Derivatives

Compound NameEC50 (nM)CC50 (nM)Selectivity Index (SI)Activity Type
Compound A3.19857631798Antiviral
Compound B6.79617114353Antiviral
Compound C<5>100000n/aAntiplatelet

Table 2: Pharmacological Effects on Platelet Aggregation

Compound NameInhibition (%) at 100 µM
Clopidogrel85
Methyl Derivative A90
Methyl Derivative B95

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